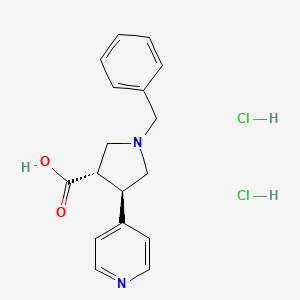

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

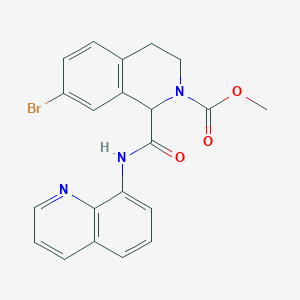

The compound “4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol” is likely a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and natural products .

Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring attached to a phenyl group at the 2-position and a chloromethyl group at the 4-position. The presence of these functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The chloromethyl group is a good leaving group and could be substituted in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a phenyl group could increase its hydrophobicity, while the chloromethyl group could make it more reactive .科学的研究の応用

Synthesis of Heterocyclic Compounds

4-(Chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol serves as a precursor in the synthesis of a broad range of heterocyclic compounds. For instance, it has been used in the preparation of 1,3,5-Tris(hydrogensulfato) Benzene, a compound that catalyzes the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, highlighting its significance in creating valuable chemical intermediates with excellent yields and eco-friendly conditions (Karimi-Jaberi et al., 2012). Furthermore, it plays a crucial role in the development of anellated 4H-1,4,2-diazaphospholes, showcasing its versatility in synthesizing compounds with potential applications in materials science and pharmacology (Betzl et al., 2013).

Corrosion Inhibition

Research has also delved into the corrosion inhibition properties of thiazole derivatives, including those related to this compound. Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against the corrosion of iron, offering insights into their potential application in protecting metals from corrosion (Kaya et al., 2016).

Quantum Chemical Studies

The compound's quantum chemical properties have been analyzed to understand its molecular structure, vibrational and electronic properties. For example, studies on 4-Phenyl-3H-1,3-thiazol-2-ol (a compound closely related to this compound) have investigated its tautomeric forms, molecular geometry, electronic structure, and dipole moment. Such studies provide a deep understanding of the compound's behavior and properties at the molecular level, which is essential for its application in designing more efficient molecules for various scientific purposes (Sachan et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNOS/c11-6-10(13)7-14-9(12-10)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXKFWSZVUVTBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CC=CC=C2)(CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2704953.png)

![(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2704954.png)

![2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2704955.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2704958.png)

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704964.png)

![4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2704965.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2704973.png)

![N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2704974.png)